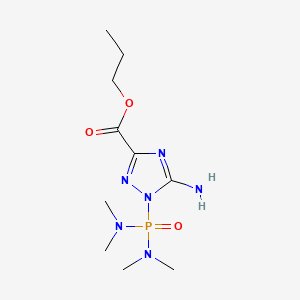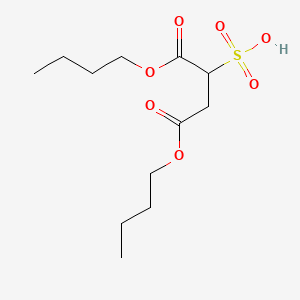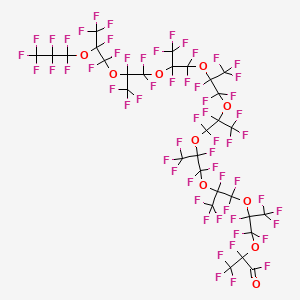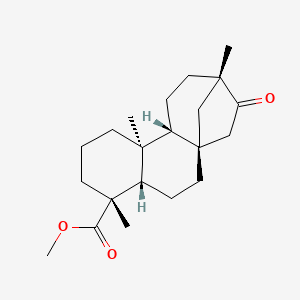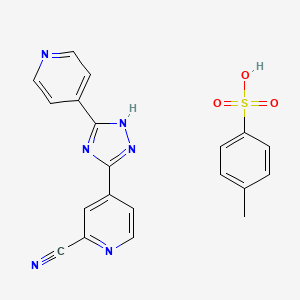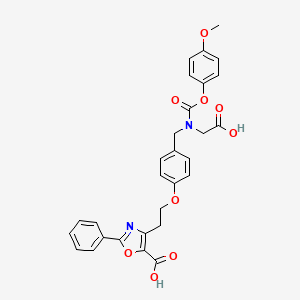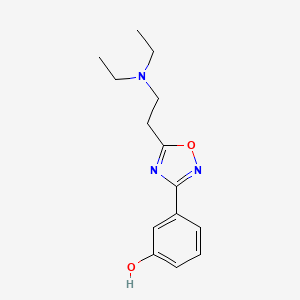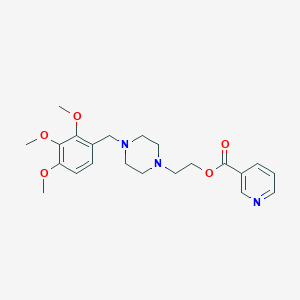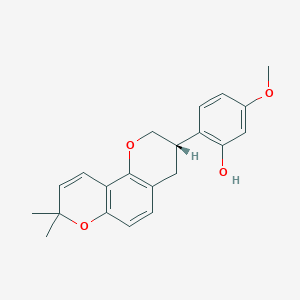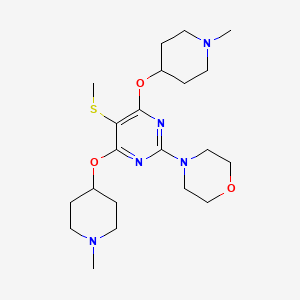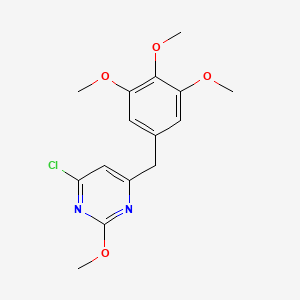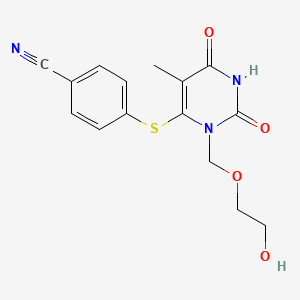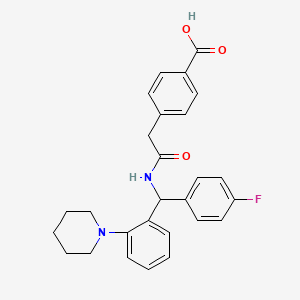
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid is a complex organic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperidine ring, and a benzoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves several steps:
Formation of 2-(4-Fluorophenyl)ethylamine: This is achieved by reacting 4-fluorobenzaldehyde with ethylamine.
Reaction with Formaldehyde: The resulting amine is then reacted with formaldehyde to form the intermediate compound.
Coupling with Benzoic Acid Derivative: The intermediate is further reacted with a benzoic acid derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Research has indicated its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, ultimately affecting cellular processes and disease outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Fluorophenyl)benzoic acid: A simpler analog with similar structural features but lacking the piperidine ring.
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Another related compound with a similar core structure but different substituents.
Uniqueness
What sets 4-((alpha-(4-Fluorophenyl)-2-piperidinobenzyl)aminocarbonylmethyl)benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring and the fluorophenyl group enhances its binding affinity to target proteins and enzymes, making it a valuable compound for both research and therapeutic applications.
Propriétés
Numéro CAS |
89573-05-7 |
|---|---|
Formule moléculaire |
C27H27FN2O3 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-[2-[[(4-fluorophenyl)-(2-piperidin-1-ylphenyl)methyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C27H27FN2O3/c28-22-14-12-20(13-15-22)26(23-6-2-3-7-24(23)30-16-4-1-5-17-30)29-25(31)18-19-8-10-21(11-9-19)27(32)33/h2-3,6-15,26H,1,4-5,16-18H2,(H,29,31)(H,32,33) |
Clé InChI |
HQAZNMFXFCFARA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC=CC=C2C(C3=CC=C(C=C3)F)NC(=O)CC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


